molecular formula C12H19NO3 B7641261 5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid

5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid

Katalognummer B7641261
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: NROVRJWVBIBZHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid, also known as CPP-115, is a derivative of vigabatrin, an antiepileptic drug. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and its deficiency has been linked to various neurological disorders. CPP-115 has shown promising results in preclinical studies as a potential treatment for epilepsy, addiction, and other neurological disorders.

Wirkmechanismus

5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid inhibits the enzyme GABA transaminase, which is responsible for the degradation of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which enhances GABAergic neurotransmission and reduces neuronal excitability. This mechanism of action has been shown to be effective in reducing seizure activity and drug-seeking behavior in animal models.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This leads to a reduction in neuronal excitability and a decrease in seizure activity. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders. Additionally, this compound has been investigated as a potential treatment for other neurological disorders, such as Tourette syndrome and schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid has several advantages as a research tool. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. This compound has also been shown to be effective in reducing seizure activity and drug-seeking behavior in animal models, which makes it a promising candidate for drug development. However, this compound has some limitations as a research tool. It has poor aqueous solubility, which can make it difficult to administer in vivo. Additionally, its effects on other enzymes and neurotransmitters in the brain are not well understood, which makes it difficult to interpret its effects on neuronal activity.

Zukünftige Richtungen

There are several future directions for research on 5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid. One area of interest is the development of more potent and selective inhibitors of GABA transaminase. This could lead to the development of more effective treatments for epilepsy, addiction, and other neurological disorders. Another area of interest is the investigation of the effects of this compound on other neurotransmitters and enzymes in the brain. This could provide a better understanding of its mechanism of action and potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. If successful, this compound could become a valuable treatment option for epilepsy, addiction, and other neurological disorders.

Synthesemethoden

5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid can be synthesized from vigabatrin via a series of chemical reactions. The first step involves the protection of the amino group in vigabatrin with a tert-butoxycarbonyl (Boc) group. The resulting compound is then treated with cyclopropylmethyl bromide to introduce the cyclopropylcyclopropane moiety. The Boc group is then removed, and the resulting compound is treated with N,N'-carbonyldiimidazole (CDI) to introduce the pentanoic acid moiety. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid has been extensively studied in preclinical models of epilepsy, addiction, and other neurological disorders. In animal models of epilepsy, this compound has been shown to increase GABA levels in the brain and reduce seizure activity. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders. Additionally, this compound has been investigated as a potential treatment for other neurological disorders, such as Tourette syndrome and schizophrenia.

Eigenschaften

IUPAC Name

5-[(2-cyclopropylcyclopropanecarbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(15)3-1-2-6-13-12(16)10-7-9(10)8-4-5-8/h8-10H,1-7H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROVRJWVBIBZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC2C(=O)NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.